7-bromo-4-fluoro-1H-indole
Overview
Description
7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .Scientific Research Applications
Photophysical Properties
- Indole derivatives, including 7-bromo-4-fluoro-1H-indole, exhibit distinct absorption and fluorescence spectra. These properties are crucial in understanding their interactions in various applications, including their use as bioactive molecules and probes in chemical biology (Carić et al., 2004).
HIV-1 Inhibition
- Derivatives of this compound have been studied for their potential in inhibiting the interaction between the HIV-1 surface protein gp120 and the host cell receptor CD4. This research is significant in developing new therapeutic agents against HIV (Wang et al., 2003).
Synthetic Accessibility
- Research into the synthesis of functionalized 6-fluoro-7-substituted indole derivatives, including this compound, has been conducted. This work aids in the development of methodologies for producing complex indole structures, which are essential in various pharmaceutical and chemical applications (McKittrick et al., 1990).
Antimicrobial and Anti-inflammatory Activities
- Studies on the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from this compound have demonstrated potential therapeutic applications. These activities are pivotal in the development of new drugs for various diseases (Narayana et al., 2009).
Antitumor Activities
- Derivatives of this compound have been synthesized and evaluated for their antitumor activities. This research contributes to the discovery of new compounds with potential use in cancer therapy (Houxing, 2009).
Palladium-Catalysed Intramolecular Cyclisation
- The use of this compound in palladium-catalyzed intramolecular cyclization reactions has been explored. These reactions are critical in the synthesis of complex organic compounds with potential pharmaceutical applications (Black et al., 1992).
Fluorescence Quenching
- Studies on this compound and its derivatives have revealed intriguing solvent-dependent photophysical properties. Such properties are essential in the design of fluorescence-based sensors and probes (Wiosna et al., 2004).
Catalytic Activity
- Research into the catalytic activity of compounds derived from this compound has provided insights into their potential use in chemical synthesis, highlighting their role in facilitating various organic reactions (Rao et al., 2019).
Neuroleptic Activity
- Certain derivatives of this compound have shown neuroleptic-like activity in animal models. This research is significant for the development of new neuroleptic drugs (Welch et al., 1980).
Safety and Hazards
Mechanism of Action
- The primary targets of 7-bromo-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
Target of Action
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biochemical Analysis
Biochemical Properties
7-Bromo-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to the suppression of cell growth and induction of apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization, influencing its overall efficacy and biological activity.
properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.